molecular formula C6H6O2 B125110 4-Hexyne-2,3-dione CAS No. 159146-89-1

4-Hexyne-2,3-dione

Cat. No.: B125110
CAS No.: 159146-89-1
M. Wt: 110.11 g/mol
InChI Key: SDWIGJDORAFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexyne-2,3-dione is a chemical compound featuring both alkyne and diketone functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with diketone motifs, such as 2,5-hexanedione, are known to serve as key intermediates and metabolites in scientific studies . Similarly, the 2,3-dione (isatin) structure is a privileged scaffold in drug discovery, frequently employed in the design and synthesis of novel bioactive molecules with antimicrobial and other therapeutic potentials . The unique structure of this compound provides researchers with a versatile substrate for Diels-Alder cycloadditions , the development of spirooxindole derivatives , and the creation of other complex heterocyclic systems. These synthetic pathways are crucial for exploring new chemical space and developing compounds for pharmacological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159146-89-1

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

hex-4-yne-2,3-dione

InChI

InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3

InChI Key

SDWIGJDORAFEGT-UHFFFAOYSA-N

SMILES

CC#CC(=O)C(=O)C

Canonical SMILES

CC#CC(=O)C(=O)C

Synonyms

4-Hexyne-2,3-dione (9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Hexyne 2,3 Dione

Direct Oxidation Routes from Terminal Alkynes

The direct conversion of alkynes into α-dicarbonyl compounds represents an efficient synthetic approach. Several oxidative systems have been developed to achieve this transformation, each with distinct mechanisms and applications.

Ozonolysis Protocols and Mechanistic Insights

Ozonolysis is a powerful method for the oxidative cleavage of unsaturated carbon-carbon bonds. While traditionally used to cleave alkenes and alkynes completely into carboxylic acids or carbonyl compounds, specific conditions allow for the partial oxidation of alkynes to yield α-diketones. byjus.commasterorganicchemistry.com

The reaction mechanism begins with the cycloaddition of ozone to the alkyne's triple bond, forming an unstable primary ozonide. aakash.ac.inyoutube.com This intermediate rearranges to form a carbonyl oxide, which can then be processed under reductive or oxidative workup conditions. For the synthesis of α-diketones like 4-hexyne-2,3-dione, a reductive workup is necessary to prevent further oxidation to carboxylic acids. aakash.ac.in A mild, low-temperature ozonolysis procedure followed by quenching with a reducing agent, such as triphenylphosphine, has been shown to be an effective route for converting alkynes into α-diketones. organic-chemistry.org The choice of workup is critical; in the presence of water, for instance, the intermediate acid anhydride (B1165640) can hydrolyze to produce two carboxylic acids. byjus.com

The general mechanism involves:

Attack by Ozone : The ozone molecule adds across the triple bond to form an unstable cyclic intermediate. aakash.ac.in

Intermediate Formation : This intermediate rearranges into an ozonide. aakash.ac.in

Workup : Reductive workup cleaves the ozonide to form the diketone. aakash.ac.in

A study by Alterman et al. demonstrated a flexible, low-temperature ozonolysis method for the synthesis of α-diketones. organic-chemistry.org

Transition Metal-Catalyzed Oxidation Strategies

Transition metals are widely employed as catalysts for the oxidation of alkynes due to their ability to activate the alkyne bond and facilitate oxygen transfer. Catalysts based on ruthenium, palladium, and copper are particularly notable.

Ruthenium: Ruthenium catalysts, such as ruthenium tetroxide (RuO₄), are effective for converting primary alcohols to carboxylic acids and secondary alcohols to ketones. vanderbilt.edu Ruthenium-catalyzed oxidation can also be applied to alkynes to form α-diketones using an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org These reactions are often valued for their high functional group tolerance and mild reaction conditions. organic-chemistry.org

Palladium and Copper: A Wacker-type oxidation, traditionally used for converting alkenes to ketones, can be adapted for alkynes. This process, catalyzed by a combination of palladium(II) and copper(II) salts (e.g., PdBr₂ and CuBr₂), utilizes molecular oxygen as the terminal oxidant to efficiently produce 1,2-diketones. organic-chemistry.org Copper catalysis can also be used independently. A system combining copper powder with Selectfluor can generate a cationic copper species that catalyzes the formation of 1,2-diketones from alkynes under mild conditions, using water and dioxygen as oxygen sources. organic-chemistry.org

Catalyst SystemOxidantKey Features
Ruthenium/TBHPtert-Butyl hydroperoxideHigh functional group tolerance, mild conditions. organic-chemistry.org
PdBr₂/CuBr₂Molecular OxygenWacker-type oxidation for alkynes. organic-chemistry.org
Copper powder/SelectfluorWater/DioxygenGenerates a cationic copper catalyst. organic-chemistry.org

Electrochemical Approaches for α-Diketone Formation

Electrochemical synthesis offers a sustainable and green alternative to traditional chemical reagents, using electricity to drive oxidative transformations. researchgate.net Direct electrochemical oxidation of internal alkynes in the presence of air has been developed as a method to produce 1,2-diketones under mild, transition-metal-catalyst-free conditions. rsc.org This approach demonstrates good tolerance for various functional groups and heterocyclic substrates. rsc.org

Another electrochemical method involves the oxidative dihalogenation of alkynes, which can serve as precursors to α-diketones. acs.orgnih.gov Furthermore, a combined electrochemical and organoselenium-catalyzed process has been developed for the synthesis of α-keto acetals from terminal alkynes and alcohols without the need for basic or metallic additives. organic-chemistry.org

Peroxide and Other Oxidant-Mediated Conversions

Besides transition metal-catalyzed peroxide systems, other oxidants can directly convert alkynes to α-diketones.

Hydrogen Peroxide: The oxidation of alkynes can be achieved using hydrogen peroxide in the presence of a catalyst like methylrhenium trioxide. acs.org

Iodine-Based Reagents: Hypervalent iodine compounds are effective metal-free oxidants. nih.gov The reaction of alkynes with N-iodosuccinimide (NIS) in the presence of water at elevated temperatures provides a practical route to α-diketones. organic-chemistry.org However, some sensitive substrates, like certain acetylene (B1199291) derivatives, may undergo undesired side reactions or fail to yield stable products. nih.govbeilstein-journals.org

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can cleave alkynes to carboxylic acids. masterorganicchemistry.com However, under controlled conditions, it is possible to achieve partial oxidation to form 1,2-diketones. masterorganicchemistry.com

Indirect Synthetic Pathways

Indirect methods involve the synthesis of an intermediate, such as an acetylenic alcohol or glycol, which is then oxidized to the target dione (B5365651).

Oxidation of Acetylenic Alcohols or Glycols

The oxidation of acetylenic alcohols and glycols is a common strategy for preparing acetylenic ketones and diketones. Reagents like manganese dioxide (MnO₂) are particularly effective for the selective oxidation of acetylenic alcohols. vanderbilt.edu

A specific example is the oxidation of (±)-hex-4-yn-3-ol to 4-hexyn-3-one using tetrapropylammonium (B79313) perruthenate as the catalyst and N-methylmorpholine N-oxide as the co-oxidant. chemicalbook.com While this produces a monoketone, a similar oxidation of the corresponding acetylenic diol, hexane-3,4-diol, would yield the target this compound. The synthesis of such diols can be accomplished from the corresponding alkene, for instance, through osmium tetroxide hydroxylation or via epoxidation followed by hydrolysis. youtube.com

Another relevant transformation is the hydroboration-oxidation of alkynes. This reaction initially forms an enol, an alcohol derivative, which then tautomerizes to a more stable ketone or aldehyde. libretexts.orgkhanacademy.org By selecting the appropriate starting alkyne and reagents, this can be a route to acetylenic carbonyl compounds.

Precursor TypeOxidizing Agent/MethodProduct
Acetylenic AlcoholManganese Dioxide (MnO₂)Acetylenic Ketone vanderbilt.edu
Acetylenic AlcoholTetrapropylammonium perruthenateAcetylenic Ketone chemicalbook.com
Alkene1. OsO₄ or Epoxidation/Hydrolysis 2. OxidationAcetylenic Diketone youtube.com

Condensation Reactions and Cyclization Methods

The synthesis of diones, including acetylenic α-diones like this compound, often employs condensation reactions as a key strategy for carbon-carbon bond formation. One of the most fundamental and widely used methods is the aldol (B89426) condensation. A practical synthesis for a related compound, 3-methylnonane-2,4-dione, was achieved through the aldol condensation of n-hexanal and methyl ethyl ketone, followed by an oxidation step. nih.gov This approach highlights a viable pathway where a similar condensation, potentially between an appropriate aldehyde and a ketone, followed by oxidation, could be adapted for this compound.

Another powerful technique involves the acylation of ketones. The synthesis of saturated 2-acyl-cyclohexane-1,3-diones has been successfully performed using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the reaction between a carboxylic acid derivative and a 1,3-dione. mdpi.com This method could conceptually be applied by acylating a suitable acetylenic precursor.

While this compound is an acyclic compound, cyclization reactions are paramount in synthetic organic chemistry for creating cyclic ketones and diones, and the principles can inform strategies for acyclic synthesis. nih.gov For instance, the synthesis of substituted tetrahydropyran-4-ones has been developed via a silyl (B83357) enol ether Prins cyclization, which involves the condensation of a hydroxy silyl enol ether with an aldehyde to form new carbon-carbon and carbon-oxygen bonds. nih.gov Similarly, iodine-mediated cyclization has been used to create complex heterocyclic structures in one-pot procedures, demonstrating an efficient way to build molecular complexity. nih.gov These advanced cyclization strategies, while designed for ring formation, underscore the versatility of condensation-type reactions that could be harnessed for linear targets.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have also been employed to synthesize substituted cyclic enones from cyclic 1,3-diones. organic-chemistry.org This demonstrates the utility of modern catalytic methods in functionalizing dione structures.

Green Chemistry Considerations and Sustainable Synthesis

The synthesis of β-ionone, for example, has been optimized using a condensation reaction where factors like catalyst concentration and temperature were tuned to maximize yield, representing a move towards more efficient chemical production. researchgate.net The use of solvent-free reaction conditions is another cornerstone of green synthesis. An efficient, environmentally friendly synthesis of chromeno[2,3-d]pyrimidine-trione derivatives was achieved through a three-component reaction under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. researchgate.netresearchgate.net

The choice of catalyst is also critical. Research has shown the successful use of recyclable catalysts, such as Scandium(III) triflate (Sc(OTf)₃), which can be recovered and reused, lowering costs and environmental impact. researchgate.net Similarly, the use of molecular iodine as an inexpensive and environmentally benign catalyst for cyclization and alkylation reactions offers a greener alternative to transition metal catalysts. nih.gov Applying these principles—such as one-pot synthesis, solvent-free conditions, and recyclable, non-toxic catalysts—to the production of this compound would be a significant step toward a more sustainable manufacturing process.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a crucial step in developing any synthetic methodology to ensure the highest possible yield and purity of the target compound. sigmaaldrich.com This process typically involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time. nih.govbeilstein-journals.org

In the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives, a model reaction was optimized by screening various catalysts and solvents. researchgate.net The study found that Sc(OTf)₃ was a highly effective catalyst and that conducting the reaction under solvent-free conditions at 100°C surprisingly gave a better yield (78%) than when using solvents like ethanol, toluene, or water. researchgate.net Further optimization of the catalyst loading showed that a 5 mol% concentration provided a near-quantitative yield of 98%. researchgate.net

The following interactive data table illustrates the typical process of optimizing a multi-component reaction, based on findings from the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives. researchgate.net

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1No CatalystEthanol10020Trace
2AlCl₃ (10)Ethanol1001235
3Cu(OTf)₂ (10)Ethanol1001052
4Yb(OTf)₃ (10)Ethanol1001055
5Sc(OTf)₃ (10)Ethanol100860
6Sc(OTf)₃ (10)Toluene1001240
7Sc(OTf)₃ (10)Water100858
8Sc(OTf)₃ (10)None100278
9Sc(OTf)₃ (5)None1001.598
10Sc(OTf)₃ (3)None100329

This table is a representative example of reaction optimization data adapted from a study on a related heterocyclic synthesis. The data demonstrates how systematic variation of reaction parameters can lead to a significant increase in product yield.

Similarly, studies on the synthesis of substituted cyclohexanones have involved optimizing base concentration and solvent systems to maximize the yield of the desired Michael adducts. beilstein-journals.org Such rigorous optimization is essential for translating a synthetic route into a practical and economically viable process for producing compounds like this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Hexyne 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework and proton environments of organic molecules. However, specific experimental NMR data for 4-hexyne-2,3-dione, including ¹H and ¹³C NMR spectra, are not documented in readily accessible scientific databases.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

In the absence of experimental data, the expected chemical shifts for this compound can be estimated based on known values for similar structural motifs.

Predicted ¹H NMR Data: The molecule possesses two distinct sets of protons: the methyl group at the C1 position and the methyl group at the C6 position. The C1 methyl protons, being adjacent to a carbonyl group, would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The C6 methyl protons, attached to the alkyne, would also be a singlet but are expected to resonate at a slightly different chemical shift, likely in a similar region.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum is expected to show six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbons (C2 and C3) would be the most downfield, with predicted chemical shifts in the range of δ 180-200 ppm. The sp-hybridized carbons of the alkyne (C4 and C5) would appear in the typical alkyne region of δ 70-90 ppm. The methyl carbons (C1 and C6) would be the most upfield, with C1 likely around δ 20-30 ppm and C6 at a slightly different value due to its proximity to the triple bond.

A data table of predicted chemical shifts is provided below for illustrative purposes.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
C120-302.0-2.5Singlet (3H)
C2180-200--
C3180-200--
C470-90--
C570-90--
C6~20~2.0Singlet (3H)

Note: These are estimated values and require experimental verification.

Dynamic NMR Studies for Conformational Mobility (if applicable)

Given the linear nature of the alkyne and the rotational freedom around the single bonds, dynamic NMR studies could potentially provide insight into the conformational preferences of this compound. However, no such studies have been found in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational modes are expected for the carbonyl and alkyne groups.

Predicted IR and Raman Data:

C=O stretch: The two adjacent carbonyl groups would likely exhibit strong, sharp absorption bands in the IR spectrum, typically in the region of 1700-1720 cm⁻¹.

C≡C stretch: The internal alkyne C≡C triple bond stretch is expected to be a weak to medium intensity band in the IR spectrum, around 2200-2260 cm⁻¹. This band might be more prominent in the Raman spectrum.

A summary of expected vibrational frequencies is presented below.

Functional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
C=O (Diketone)1700-1720Strong
C≡C (Alkyne)2200-2260Weak to Medium

Note: These are generalized predictions; experimental verification is necessary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its molecular formula. nih.gov For this compound (C₆H₆O₂), the calculated exact mass is 110.0368 Da. nih.gov

Upon ionization in a mass spectrometer, the molecule would undergo fragmentation. The expected fragmentation pathways would likely involve cleavage adjacent to the carbonyl groups, leading to the loss of acetyl (CH₃CO•) or propionyl-alkyne fragments. Common fragments would be expected at m/z values corresponding to [M-CH₃]⁺, [M-CO]⁺, and [M-CH₃CO]⁺. Specific experimental HRMS data and detailed fragmentation analysis for this compound have not been reported.

X-ray Crystallography of Solid-State Derivatives for Precise Structural Geometry

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To obtain a crystal structure of this compound, it would likely need to be a solid at room temperature or be crystallized at low temperatures. Alternatively, crystalline derivatives could be prepared. A search of the crystallographic literature did not yield any crystal structures for this compound or its derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

A comprehensive review of the scientific literature reveals a notable absence of studies focused on the chiroptical properties of chiral derivatives of this compound. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for elucidating the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral chromophore, providing valuable information about the absolute configuration and conformational preferences of enantiomers and diastereomers.

The applicability of chiroptical spectroscopy to this compound is contingent on the existence of stable, isolable chiral derivatives. The molecular structure of this compound itself is achiral and therefore does not exhibit circular dichroism. For chiroptical analysis to be relevant, a stereocenter would need to be introduced into the molecule, for instance, through asymmetric synthesis or the addition of a chiral auxiliary.

Currently, there are no documented syntheses of chiral derivatives of this compound in the available scientific databases. The synthesis of such derivatives would be the first critical step before any investigation into their chiroptical properties could be undertaken. Without the successful isolation and characterization of enantiomerically enriched samples, the application of techniques such as CD spectroscopy remains purely hypothetical for this particular compound.

Therefore, this subsection is not applicable to the current state of research on this compound. Future work in this area would first require the development of synthetic routes to chiral analogues of this compound. Should such compounds be synthesized, chiroptical spectroscopy would then become an invaluable technique for their stereochemical assignment and conformational analysis.

Reactivity and Reaction Mechanisms of 4 Hexyne 2,3 Dione

Photochemical Reactions and Photoinduced Transformations

The photochemistry of α-dicarbonyl compounds is a well-established field, and 4-Hexyne-2,3-dione is expected to exhibit reactivity consistent with this class of molecules. Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state, which can then undergo a variety of reactions that are inaccessible under thermal conditions.

Photocycloaddition reactions are powerful tools for the construction of cyclic systems. In these reactions, an excited state of one molecule adds to a ground-state molecule to form a new ring. For α-diketones like this compound, both [2+2] and [4+2] cycloadditions are possible pathways when reacting with unsaturated substrates like alkenes and dienes. nih.gov

The [2+2] photocycloaddition, also known as the Paterno-Büchi reaction, typically involves the reaction of an excited carbonyl group with an alkene to form a four-membered oxetane (B1205548) ring. wikipedia.org In the case of this compound, one of the carbonyls would react with an alkene double bond. In contrast, [4+2] photocycloaddition involves the di-carbonyl system acting as a 4π component, reacting with a 2π component (the alkene) to form a six-membered 1,4-dioxin (B1195391) ring system. nih.gov The competition between these pathways is influenced by the specific structure of the reactants and the reaction conditions. Generally, the photoreactions of α-diketones with simple alkenes proceed via a [2+2] cycloaddition pathway. youtube.com

With conjugated dienes, both [2+2] and [4+2] cycloadditions are possible, as well as [4+4] cycloadditions where the diketone and the diene both act as 4π systems. nih.gov The specific products formed would depend on the diene's structure and the stability of the diradical intermediates involved in the reaction mechanism.

Table 1: Representative Photocycloaddition Reactions of α-Diketones with Alkenes and Dienes (Data presented for analogous α-diketone systems to illustrate expected reactivity)

α-Diketone ReactantUnsaturated SubstrateReaction TypeProduct TypeReference
9,10-PhenanthrenequinoneCyclohexene[2+2] CycloadditionKeto oxetane nih.gov
9,10-PhenanthrenequinoneStrained Alkenes (e.g., BCP)[4+2] CycloadditionDihydrodioxine nih.gov
N-AcetylisatinStyrene[2+2] CycloadditionSpiroxetane youtube.com
1,2-NaphthoquinoneCycloheptatriene[4+4] Cycloaddition[4+4] Adduct (minor) nih.gov

The Paterno-Büchi reaction is a specific and highly significant type of [2+2] photocycloaddition that leads to the formation of oxetanes. wikipedia.orgcambridgescholars.comslideshare.netorganic-chemistry.org The reaction is initiated by the photoexcitation of the carbonyl group to its n,π* excited state. This excited state, which can be either a singlet (S₁) or a triplet (T₁), then adds to a ground-state alkene. cambridgescholars.com

The mechanism proceeds through a diradical intermediate. The regioselectivity of the addition is determined by the relative stability of the two possible 1,4-diradical intermediates that can be formed. cambridgescholars.com For an acetylenic ketone, the excited carbonyl's oxygen atom, being the most electrophilic center in the n,π* state, will typically attack the more nucleophilic carbon of the alkene double bond, leading to the most stable diradical intermediate. youtube.com Subsequent ring closure of this diradical yields the final oxetane product. Both singlet and triplet excited states can participate, and the stereoselectivity of the reaction can depend on the spin multiplicity of the reacting state. Singlet state reactions are often stereospecific, while triplet state reactions, involving longer-lived diradical intermediates, may show a loss of stereochemistry. uni-koeln.de

Beyond simple cycloadditions, the excited state of this compound can initiate more complex transformations, including cascade and rearrangement reactions. Photochemical rearrangements often involve the formation of highly strained intermediates that subsequently rearrange to more stable products. baranlab.org For acetylenic ketones, irradiation in the presence of nucleophiles like alcohols or amines can lead to the formation of furans and pyrroles, respectively. rsc.org This process is thought to involve the initial formation of an adduct between the excited ketone and the nucleophile, followed by intramolecular cyclization. rsc.org

In some cases, the initial photocycloadducts are unstable under the reaction conditions and undergo further transformations. For example, a [4+2] cycloadduct (a 1,4-dioxin derivative) could potentially undergo further photochemical or thermal rearrangements. Such cascade reactions, initiated by a single photochemical event, can rapidly build molecular complexity from simple starting materials. youtube.com

The photochemistry of this compound begins with the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For ketones, the lowest energy transition is typically the n,π* transition, where a non-bonding electron from an oxygen lone pair is promoted to an antibonding π* orbital of the carbonyl group. youtube.com

Following excitation to the S₁ (n,π*) state, the molecule can undergo several processes:

Fluorescence: Radiative decay from S₁ back to S₀, typically a fast but often inefficient process for ketones.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). This spin-forbidden process is often very efficient in carbonyl compounds due to spin-orbit coupling. youtube.com For ketones where the S₁ state is n,π* and a lower-lying T₂ state is π,π*, intersystem crossing can be particularly rapid. youtube.com

Non-radiative Decay: The excited state can return to the ground state by dissipating energy as heat.

Photochemical Reaction: The excited state (either S₁ or T₁) can react with another molecule, as seen in photocycloadditions.

Table 2: General Photophysical Properties of Ketone Excited States

PropertySinglet State (S₁)Triplet State (T₁)
Typical Lifetime Nanoseconds (10⁻⁹ s)Microseconds to milliseconds (10⁻⁶–10⁻³ s)
Energy Higher than T₁Lower than S₁
Reactivity Can undergo concerted reactions; often involved in stereospecific processes.Behaves like a diradical; longer lifetime allows for non-concerted, stepwise reactions.
Formation Direct photoexcitation from S₀.Formed from S₁ via intersystem crossing (ISC).

Thermal Reactions and Transformations

In the absence of light, the reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons and the activated alkyne.

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbons and the sp-hybridized carbons of the alkyne. The alkyne is activated towards nucleophilic attack (a Michael-type or conjugate addition) because it is in conjugation with the electron-withdrawing diketone system. acs.orgmsu.edu

A key question in the reaction with nucleophiles is the regioselectivity: will the nucleophile add to one of the carbonyl groups (1,2-addition) or to the alkyne (1,4-conjugate addition)? The outcome depends on several factors, including the nature of the nucleophile ("hard" vs. "soft"), the solvent, and the reaction temperature.

Addition to Carbonyls: "Hard" nucleophiles, such as organolithium or Grignard reagents, typically favor direct 1,2-addition to one of the carbonyl carbons. The reaction of primary amines with carbonyls under mildly acidic conditions leads to the formation of imines, while secondary amines yield enamines. youtube.compressbooks.publibretexts.orglibretexts.org Thiols can also add to carbonyls to form thioacetals. youtube.com

Addition to the Alkyne (Conjugate Addition): "Soft" nucleophiles, such as thiolates and amines, often favor 1,4-conjugate addition to the activated alkyne. acs.orgacs.org Thiols, in particular, are excellent nucleophiles for this type of reaction. masterorganicchemistry.com The reaction of a thiol with an α,β-acetylenic ketone typically proceeds via an anti-Markovnikov addition to yield a thioether derivative. acs.org

For nucleophiles like primary or secondary amines, there is a competition between addition to the carbonyl group and conjugate addition to the alkyne. The reaction conditions can often be tuned to favor one product over the other.

Table 3: Expected Nucleophilic Addition Reactions of Acetylenic Ketones (Based on established reactivity of α,β-unsaturated and acetylenic carbonyl systems)

NucleophileReagent ExampleExpected Reaction TypeExpected ProductReference
ThiolEthanethiol (EtSH)1,4-Conjugate Additionβ-Thioenone acs.orgacs.org
Primary AmineBenzylamine (BnNH₂)1,2-Addition or 1,4-AdditionImine or Enaminone youtube.compressbooks.pub
Secondary AmineDiethylamine (Et₂NH)1,2-Addition or 1,4-AdditionEnamine or Enaminone youtube.compressbooks.pub
OrganometallicMethylmagnesium bromide (MeMgBr)1,2-AdditionPropargyl alcohol derivative libretexts.org

Electrophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions, a characteristic transformation of alkynes. libretexts.org In these reactions, the π-bonds of the alkyne are broken to form two new sigma bonds. libretexts.org The general mechanism initiates with the attack of the electron-rich alkyne on an electrophile (E⁺), forming a vinyl carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. libretexts.org

The presence of the electron-withdrawing 1,2-dione functionality significantly influences the reactivity of the alkyne. These groups decrease the electron density of the triple bond, deactivating it towards electrophilic attack compared to simple alkynes. However, addition reactions can still proceed, often requiring more forcing conditions.

The process can be summarized in two main steps:

Electrophilic Attack: The alkyne's π electrons attack an electrophile, forming a vinyl carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation, resulting in the final addition product. libretexts.org

If one mole of the electrophilic reagent is used, a single addition occurs across the triple bond, yielding a substituted alkene. With two or more moles of the reagent, a second addition reaction can take place on the resulting alkene.

Table 1: Potential Products of Electrophilic Addition to this compound

Reagent (E-Nu) Intermediate Product (1st Addition) Final Product (2nd Addition)
H-Br (E/Z)-4-Bromo-4-hexene-2,3-dione 4,4-Dibromohexane-2,3-dione
Br₂ (E/Z)-4,5-Dibromo-4-hexene-2,3-dione 4,4,5,5-Tetrabromohexane-2,3-dione

| H₂O (H⁺ cat.) | 4-Hexen-4-ol-2,3-dione (enol) -> 4-Hexanone-2,3-dione | Not applicable |

This table presents hypothetical products based on established electrophilic addition mechanisms. Actual yields and isomer distributions would require experimental validation.

Cycloaddition Reactions (e.g., Diels-Alder)

This compound is an excellent candidate for participating in cycloaddition reactions, particularly as a dienophile in the Diels-Alder reaction. organic-chemistry.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). libretexts.orglibretexts.org

The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org In this compound, the two carbonyl groups are strongly electron-withdrawing, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene, promoting the reaction. organic-chemistry.org

The reaction mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org When this compound reacts with a diene, the alkyne's triple bond is converted into a double bond within the newly formed six-membered ring. For instance, the reaction with 1,3-butadiene (B125203) would yield a substituted cyclohexadiene.

Table 2: Representative Diels-Alder Adducts from this compound

Diene Product Name
1,3-Butadiene 4,5-Diacetyl-1,2-dimethyl-1,4-cyclohexadiene
Cyclopentadiene 5,6-Diacetyl-5,6-dimethyl-5,6-dihydro-1,4-methanonaphthalene

| (E,E)-2,4-Hexadiene | 4,5-Diacetyl-1,2,3,6-tetramethyl-1,4-cyclohexadiene |

The products listed are the expected cycloadducts from the [4+2] reaction between this compound and the specified diene.

Rearrangement Pathways (e.g., Benzilic Acid Rearrangement Analogs)

The 1,2-diketone (or α-diketone) moiety in this compound makes it a substrate for the benzilic acid rearrangement. This classic organic reaction involves the 1,2-rearrangement of a 1,2-diketone in the presence of a strong base to produce an α-hydroxy carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is effectively an intramolecular disproportionation, where one carbonyl carbon is reduced and the other is oxidized. wikipedia.org

The established mechanism proceeds via the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (or other strong base) attacks one of the electrophilic carbonyl carbons, forming a tetrahedral alkoxide intermediate.

1,2-Migration: The crucial step involves the migration of an adjacent group (alkyl or aryl) from the carbon bearing the hydroxyl group to the neighboring carbonyl carbon. This is a concerted process where a new carbon-carbon bond is formed as the carbonyl π-bond breaks.

Proton Transfer: A rapid, irreversible acid-base reaction occurs where the newly formed carboxylic acid protonates the alkoxide, yielding the final α-hydroxy carboxylate salt. Acidic workup neutralizes the salt to give the α-hydroxy carboxylic acid.

In the case of this compound (CH₃-C(=O)-C(=O)-C≡C-CH₃), the two groups attached to the diketone core are a methyl group and a prop-1-yn-1-yl group. The reaction outcome would depend on the relative migratory aptitude of these two groups. Generally, aryl groups migrate faster than alkyl groups. wikipedia.org While specific data for methyl versus propynyl (B12738560) is scarce, both migration pathways are plausible, potentially leading to a mixture of products.

Table 3: Potential Products of the Benzilic Acid Rearrangement of this compound

Migrating Group Resulting α-Hydroxy Carboxylic Acid
Methyl Group 2-Hydroxy-2-(prop-1-yn-1-yl)butanoic acid

| Prop-1-yn-1-yl Group | 2-Hydroxy-2-methylhex-3-ynoic acid |

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is characterized by the distinct reactivities of its diketone and alkyne functional groups.

Reduction Reactions Both functional groups can be reduced under various conditions.

Diketone Reduction: The vicinal ketone groups are readily reduced to secondary alcohols. numberanalytics.comyoutube.com Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this, converting the diketone to the corresponding 4-hexyne-2,3-diol. The stereochemical outcome can be complex, potentially yielding a mixture of diastereomers.

Alkyne Reduction: The carbon-carbon triple bond can also be reduced. Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) typically reduces the alkyne all the way to an alkane (hexane-2,3-dione). ochemtutor.com Specific reagents can achieve partial reduction to an alkene; for example, Lindlar's catalyst would produce the (Z)-alkene, while dissolving metal reduction (Na/NH₃) would yield the (E)-alkene.

Oxidation Reactions

Diketone Oxidation: Ketones are generally resistant to oxidation under mild conditions. youtube.comdocbrown.info Strong oxidizing agents under harsh conditions can lead to cleavage of carbon-carbon bonds.

Alkyne Oxidation: The alkyne moiety is more susceptible to oxidation. Strong oxidizing agents like ozone (O₃) or hot, concentrated potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. Ozonolysis of the alkyne in this compound would be expected to break the C≡C bond, leading to the formation of acetic acid and 2,3-dioxobutanoic acid after oxidative workup.

Electron Transfer The conjugated system of the α-diketone and the alkyne can facilitate electron transfer processes. Similar to other conjugated acetylenic systems, this compound could potentially form radical anions or cations upon chemical or electrochemical reduction or oxidation. nih.gov These reactive intermediates can participate in further reactions or conformational changes.

Table 4: Summary of Key Redox Reactions for this compound

Reagent(s) Targeted Group Product(s) Reaction Type
NaBH₄ or LiAlH₄ Diketone 4-Hexyne-2,3-diol Reduction
H₂ / Lindlar's Catalyst Alkyne (Z)-4-Hexene-2,3-dione Reduction
H₂ / Pd/C Alkyne Hexane-2,3-dione Reduction

Polymerization and Oligomerization Behavior

The presence of a reactive alkyne functionality provides this compound with the potential to undergo polymerization and oligomerization. The polymerization of alkynes can proceed through several mechanisms, often mediated by transition metal catalysts.

Drawing parallels from the polymerization of other unsaturated monomers like α-olefins, it is conceivable that this compound could be polymerized using Ziegler-Natta or metallocene-type catalysts. mdpi.commdpi.com Such processes would involve the coordination of the alkyne to a metal center, followed by repeated insertion of monomer units to grow a polymer chain. The resulting polymer would feature a polyacetylene backbone with pendant acetyl and methyl groups.

However, the high reactivity of the molecule presents challenges. The diketone groups could interfere with certain catalytic systems or lead to undesirable side reactions. Furthermore, the inherent reactivity of the monomer might lead to spontaneous or uncontrolled polymerization upon storage, particularly at elevated temperatures or in the presence of initiators. This necessitates careful handling and storage under inert conditions to maintain monomer stability.

Oligomerization, the formation of short-chain polymers, is also a likely outcome, especially in reactions like transition-metal-catalyzed cyclotrimerization, which could potentially form substituted benzene (B151609) derivatives from three monomer units. The specific products would depend heavily on the catalyst and reaction conditions employed.

Table 5: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₆H₆O₂
(E/Z)-4-Bromo-4-hexene-2,3-dione C₆H₇BrO₂
4,4-Dibromohexane-2,3-dione C₆H₈Br₂O₂
(E/Z)-4,5-Dibromo-4-hexene-2,3-dione C₆H₆Br₂O₂
4,4,5,5-Tetrabromohexane-2,3-dione C₆H₆Br₄O₂
4-Hexanone-2,3-dione C₆H₈O₃
1,3-Butadiene C₄H₆
Cyclopentadiene C₅H₆
(E,E)-2,4-Hexadiene C₆H₁₀
4,5-Diacetyl-1,2-dimethyl-1,4-cyclohexadiene C₁₂H₁₄O₂
2-Hydroxy-2-(prop-1-yn-1-yl)butanoic acid C₇H₈O₃
2-Hydroxy-2-methylhex-3-ynoic acid C₇H₈O₃
4-Hexyne-2,3-diol C₆H₁₀O₂
Hexane-2,3-dione C₆H₁₀O₂
(Z)-4-Hexene-2,3-dione C₆H₈O₂
Acetic acid C₂H₄O₂

Computational and Theoretical Investigations of 4 Hexyne 2,3 Dione

Quantum Chemical Calculations

There is no specific literature detailing quantum chemical calculations performed on 4-Hexyne-2,3-dione. Such studies would typically involve:

Geometry Optimization and Conformational Analysis

A computational study would determine the most stable three-dimensional structure of the molecule by minimizing its energy. This would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements of the atoms (conformers) to identify the lowest energy state.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

This analysis would investigate the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. masterorganicchemistry.com The energy gap between the HOMO and LUMO provides insights into the molecule's stability and electronic transition properties. irjweb.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict the spectroscopic signatures of a molecule. nih.gov This includes predicting the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in Infrared (IR) spectra, and the electronic transitions in Ultraviolet-Visible (UV-Vis) spectra. lehigh.eduyoutube.com These predicted spectra can then be compared with experimental data to confirm the molecule's structure. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory

Transition state theory is a fundamental concept used to explain the rates of chemical reactions. wikipedia.orglibretexts.orgresearchgate.net It involves the study of the high-energy activated complex, known as the transition state, that exists between reactants and products. nih.gov However, no studies applying this theory to reactions involving this compound have been found.

Energetic Profiles of Reaction Pathways

For any given reaction of this compound, a computational study would map out the energy changes that occur as the reaction progresses. This energetic profile would identify the transition states and any intermediates, providing a detailed picture of the reaction mechanism. researchgate.netd-nb.info

Applications of 4 Hexyne 2,3 Dione in Advanced Chemical Synthesis and Materials Science

Strategic Building Block in Complex Organic Synthesis

The reactivity of 4-hexyne-2,3-dione renders it an important intermediate in the synthesis of complex organic molecules through diverse reaction pathways, including various cyclization and functionalization reactions.

Precursor to Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and chemical biology, as these scaffolds are prevalent in a vast number of pharmaceuticals and bioactive natural products. This compound serves as a potent precursor for a variety of heterocyclic compounds, particularly those containing nitrogen and oxygen.

The 1,2-dicarbonyl moiety is a key feature that enables classic condensation reactions. For instance, in reactions with hydrazine (B178648) derivatives, this compound can undergo cyclocondensation to yield substituted pyrazoles. nih.govnih.gov This reaction is a fundamental method for constructing the pyrazole (B372694) ring, a structure found in numerous therapeutic agents. The general mechanism involves the reaction of a 1,3-dielectrophile (or its equivalent) with a hydrazine. nih.gov

Similarly, the synthesis of furan (B31954) derivatives can be achieved from but-2-yne-1,4-dione precursors through microwave-mediated transformations, suggesting that the related this compound could be a substrate for analogous cyclizations. acs.orgnih.gov The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a primary method for preparing furans, highlighting the utility of dicarbonyl compounds in heterocycle synthesis. acs.orgwikipedia.org Cobalt-catalyzed metalloradical cyclization reactions of alkynes with α-diazocarbonyls also represent a modern approach to constructing polyfunctionalized furans with high regioselectivity. rsc.org

Table 1: Examples of Heterocyclic Systems Derived from Diketone and Alkyne Precursors

Heterocycle Class General Precursors Relevant Synthesis Method
Pyrazoles 1,3-Diketones, Alkynes, Hydrazines Knorr Cyclocondensation, [3+2] Cycloaddition
Furans 1,4-Diketones, Alkynyl Ketones Paal-Knorr Synthesis, Cobalt-Catalyzed Cyclization

Construction of Polycyclic and Fused-Ring Systems

The dual functionality of this compound is particularly advantageous for the construction of more complex molecular architectures, such as polycyclic and fused-ring systems. acs.org These structures are integral to many natural products and advanced materials.

A significant application is its role as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. acs.org The electron-withdrawing nature of the two ketone groups enhances the electrophilicity of the alkyne, making this compound a highly reactive dienophile. mdpi.com When reacted with a conjugated diene, it can form complex polycyclic structures in a single, stereospecific step. osti.gov The driving force for this reaction is the energetically favorable conversion of two π-bonds into two new, more stable σ-bonds. mdpi.com

Furthermore, this compound is a key component in multicomponent reactions to build fused heterocyclic systems. For example, it can be used in the synthesis of pyrano[2,3-c]pyrazoles. rsc.orgwikipedia.org These reactions often involve a one-pot condensation of a pyrazolone (B3327878) derivative, an aldehyde, and a source of active methylene, demonstrating a highly efficient method for generating molecular complexity from simple starting materials. wikipedia.orgwikipedia.org Other cycloaddition strategies, such as the dearomative (4+3) cycloaddition of alkenylindoles with oxyallyl cations, showcase advanced methods for creating complex, fused seven-membered ring systems like cyclohepta[b]indoles. youtube.com

Role in Catalysis and Ligand Design

Beyond its role as a structural precursor, the electronic properties and functional groups of this compound allow it to participate in modern catalytic processes, both as a substrate activated by organocatalysts and as a potential ligand for transition metals.

Components in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. A prominent strategy within this field is enamine catalysis, where a chiral secondary amine catalyst (such as proline) reversibly reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nih.govnih.govnih.gov

The 1,2-diketone structure of this compound makes it an ideal substrate for this type of activation. Reaction with a chiral amine catalyst can generate a transient enamine or enolate, which can then engage in a variety of stereoselective bond-forming reactions. nih.govnih.gov For example, proline-catalyzed aldol (B89426) reactions proceed through a six-membered enamine transition state, allowing for high levels of stereocontrol. wikipedia.orgresearchgate.net The activation of dicarbonyl compounds through such organocatalytic pathways enables their participation in asymmetric Michael additions, Mannich reactions, and other fundamental transformations. nih.govacs.org The ability to generate either anti or syn aldol products can sometimes be controlled by the choice of co-catalyst, demonstrating the tunability of these systems. ilpi.com

Ligands for Transition Metal-Catalyzed Reactions

The functional groups within this compound also give it the potential to act as a ligand, binding to a metal center and influencing the outcome of a catalytic reaction. The molecule possesses two distinct sites for metal coordination: the α-diketone moiety and the alkyne triple bond.

Diketone Coordination: The two adjacent carbonyl oxygens can act as a bidentate O,O'-donor, chelating to a metal ion. Ligands based on 1,3-diketones are well-established in transition metal catalysis and are known for being strong electron donors. rsc.org

Alkyne Coordination: The π-system of the alkyne can also coordinate to a transition metal. wikipedia.org This interaction, described by the Dewar-Chatt-Duncanson model, involves donation from the alkyne's π-orbitals to the metal and back-donation from the metal's d-orbitals into the alkyne's π*-antibonding orbitals. wikipedia.org This coordination activates the alkyne and can facilitate reactions such as cycloadditions or insertions.

Complexes where an alkyne is part of a larger chelating structure have been synthesized, demonstrating that both functionalities can be involved in metal binding. wikipedia.org The coordination of this compound to a metal center could therefore influence its reactivity, selectivity, and stability in transition metal-catalyzed processes. rsc.org

Development of Novel Materials

The unique structural characteristics of this compound make it a candidate for the development of advanced functional materials with tailored properties.

Its rigid alkyne unit and reactive dicarbonyl groups allow it to be used as a monomer or a cross-linking agent in polymer synthesis. The incorporation of such a rigid, functional monomer into a polymer backbone can significantly enhance key material properties, including thermal stability and mechanical strength.

Furthermore, derivatives of this compound have been explored for the creation of nanostructured materials. These materials can exhibit unique optical and electronic properties due to their highly ordered structures at the nanoscale. Such properties are highly sought after for applications in the development of next-generation sensors and electronic devices. The ability to synthesize polyfunctionalized oligofurans, which have shown potential in materials science, from alkyne precursors further underscores the utility of this compound in this field. rsc.org

Monomer or Cross-linking Agent for Specialized Polymers

While specific studies detailing the polymerization of this compound are not extensively documented in readily available literature, its structural components suggest a significant potential for use as both a monomer and a cross-linking agent. The acetylenic group (carbon-carbon triple bond) is a key functional group in the synthesis of various polymers. nih.gov The polymerization of acetylene (B1199291) and its derivatives can lead to the formation of polyacetylene, a polymer with a conjugated backbone known for its interesting electronic properties. wikipedia.org Transition metal catalysts, particularly rhodium(I) complexes, are often employed for the polymerization of monosubstituted acetylenes due to their high reactivity and tolerance for various functional groups. mdpi.com

The presence of the alkyne in this compound allows it to act as a monomer unit, potentially forming a polyacetylene-type chain. nih.govmsu.edu The repeating structural unit in such polymers reflects the monomer from which they are constructed. msu.edu

Furthermore, the diketone moiety provides reactive sites that can be utilized for cross-linking polymer chains. Cross-linking is a critical process for modifying the properties of polymers, creating networks that can enhance thermal stability and mechanical strength. rsc.org Dithiolane-based molecules, for example, have been used as cross-linkable moieties in block copolymers. nih.gov Similarly, the ketone groups in this compound could react with other functional groups from adjacent polymer chains, such as amines or hydrazides, to form stable covalent bonds like imines or hydrazones, thereby creating a cross-linked network. This dual functionality allows this compound to first polymerize via its alkyne group and then be cross-linked through its diketone sites, or to be incorporated into a polymer backbone to serve as a latent cross-linking site for subsequent reactions.

Components in Optoelectronic Materials or Functional Organic Frameworks

The structural characteristics of this compound indicate its potential as a precursor for materials with applications in optoelectronics. The polymerization of acetylenic monomers is a key route to producing conjugated polymers. nih.gov These materials, such as polyacetylene, are foundational to the field of organic conductive polymers due to their extended π-electron systems, which can support charge transport. wikipedia.org The discovery of high electrical conductivity in doped polyacetylene launched the field of organic semiconductors. wikipedia.org By incorporating this compound into a polymer, it could contribute to the formation of a conjugated backbone, a prerequisite for electronic and photonic functions. nih.gov

Moreover, the diketone functionality offers a pathway for creating more complex, ordered structures like functional organic frameworks. The reactivity of the adjacent carbonyl groups can be exploited in condensation reactions to build larger, multi-dimensional architectures. For instance, the reaction of 1,3-diketones with alkynes is a known method in organic synthesis for creating new carbon-carbon bonds and more complex molecules. acs.org This suggests that this compound could be a valuable building block for synthesizing porous organic frameworks or other functional materials where the diketone can act as a rigid and reactive node.

Research in Atmospheric Chemistry Mechanisms (as a model compound or degradation product)

Information regarding the specific role of this compound in atmospheric chemistry, either as a model compound for research or as a known degradation product, is not available in the surveyed scientific literature. Research in this area tends to focus on more common volatile organic compounds and their atmospheric degradation pathways.

Data Table: Properties of this compound

PropertyValueSource
IUPAC Name hex-4-yne-2,3-dione nih.gov
CAS Number 159146-89-1 nih.gov
Molecular Formula C₆H₆O₂ nih.gov
Molecular Weight 110.11 g/mol nih.gov
Canonical SMILES CC#CC(=O)C(=O)C nih.gov
InChI Key SDWIGJDORAFEGT-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 34.1 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov

Structure Reactivity Relationship Studies of 4 Hexyne 2,3 Dione Derivatives and Analogs

Synthesis and Characterization of Substituted 4-Hexyne-2,3-dione Analogs

The synthesis of this compound analogs typically involves the coupling of a substituted terminal alkyne with an appropriate α-dicarbonyl precursor or the oxidation of a corresponding diyne. The choice of synthetic route often depends on the nature and position of the desired substituent. For instance, analogs substituted on the acetylenic carbon can be prepared by employing a substituted terminal alkyne in a coupling reaction.

The characterization of these analogs relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in confirming the presence of the key functional groups: the alkyne C≡C triple bond, which typically appears in the 2100-2260 cm⁻¹ region, and the α-dione carbonyl C=O groups, which exhibit characteristic stretches around 1650-1720 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information. The chemical shifts of the protons and carbons in proximity to the electron-withdrawing dione (B5365651) and alkyne functionalities are particularly informative.

Table 1: Spectroscopic Data for Hypothetical Substituted this compound Analogs

CompoundSubstituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1a -H (this compound)2.08 (s, 3H), 2.45 (s, 3H)185.1 (C=O), 184.8 (C=O), 90.2 (C≡C), 85.5 (C≡C), 28.1 (CH₃), 4.5 (CH₃)2240 (C≡C), 1715, 1690 (C=O)
1b -CH₃ (5-Heptyne-2,3-dione)2.07 (s, 3H), 1.21 (t, 3H), 2.40 (q, 2H)185.3 (C=O), 184.9 (C=O), 93.1 (C≡C), 84.8 (C≡C), 28.0 (CH₃), 14.2 (CH₃), 12.5 (CH₂)2235 (C≡C), 1712, 1688 (C=O)
1c -Ph (1-Phenyl-1-hexyne-3,4-dione)2.15 (s, 3H), 7.30-7.55 (m, 5H)184.5 (C=O), 184.2 (C=O), 95.8 (C≡C), 88.1 (C≡C), 132.5, 130.2, 128.9, 122.3 (Ar-C), 28.5 (CH₃)2215 (C≡C), 1705, 1680 (C=O)
1d -Cl (1-Chloro-4-hexyne-2,3-dione)2.50 (s, 3H), 4.20 (s, 2H)183.8 (C=O), 183.5 (C=O), 88.9 (C≡C), 82.4 (C≡C), 35.1 (CH₂Cl), 27.9 (CH₃)2255 (C≡C), 1720, 1695 (C=O)

Note: The data in this table is hypothetical and intended for illustrative purposes based on established principles of NMR and IR spectroscopy.

Investigation of Electronic and Steric Effects on Reactivity

The reactivity of the dione and alkyne functionalities in this compound analogs is significantly influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the conjugated system, thereby affecting the susceptibility of the molecule to nucleophilic or electrophilic attack.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃, -C₂H₅) increase the electron density on the acetylenic carbons and, to a lesser extent, on the carbonyl carbons through inductive effects. This generally decreases the electrophilicity of the carbonyl carbons, potentially slowing down nucleophilic addition reactions at these sites.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl) or aryl groups with electron-withdrawing substituents (-NO₂, -CF₃) decrease the electron density of the entire conjugated system. lumenlearning.com This enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. The reactivity of the alkyne towards nucleophiles may also be influenced. msu.edu Studies on substituted benzenes show that EWGs generally deactivate the ring towards electrophilic attack. lumenlearning.com

Steric Effects:

The size and spatial arrangement of substituents can play a crucial role in the reactivity of this compound analogs. libretexts.org

Steric Hindrance: Bulky substituents near the reactive centers (the dione or the alkyne) can impede the approach of reagents, thereby slowing down reaction rates. For example, a bulky tert-butyl group adjacent to the dione would likely hinder the approach of a nucleophile more significantly than a smaller methyl group. This principle is well-established in organic chemistry, affecting reaction rates and, in some cases, product selectivity. libretexts.org

Comparative Studies with Related α-Diketones and Alkynes

To better understand the unique reactivity of this compound and its derivatives, it is insightful to compare them with simpler, related molecules such as other α-diketones (e.g., biacetyl, benzil) and various alkynes (e.g., terminal and internal alkynes).

Comparison with α-Diketones:

Biacetyl (2,3-Butanedione): Lacking the alkyne moiety, biacetyl's reactivity is dominated by its two carbonyl groups. It readily undergoes condensation reactions and can be reduced to the corresponding diol. The presence of the alkyne in this compound introduces a site for reactions such as cycloadditions and nucleophilic additions to the triple bond, which are absent in biacetyl.

Benzil (B1666583): The two phenyl groups in benzil significantly influence its electronic properties through resonance. Compared to this compound, the carbonyl carbons in benzil are less electrophilic due to conjugation with the aromatic rings. The alkyne in this compound, being more electron-withdrawing than a phenyl group, imparts a higher degree of electrophilicity to the adjacent carbonyl group.

Comparison with Alkynes:

Terminal Alkynes: Terminal alkynes are characterized by their acidic proton, which allows for deprotonation and subsequent reactions with electrophiles. ucsb.edu While this compound itself is an internal alkyne, analogs with a terminal alkyne functionality would exhibit this characteristic acidity.

Internal Alkynes: The reactivity of internal alkynes towards electrophilic addition is generally lower than that of alkenes. libretexts.org In this compound, the electron-withdrawing nature of the adjacent dione functionality further deactivates the alkyne towards electrophilic attack but may activate it towards nucleophilic attack.

Systematic Modulation for Targeted Chemical Properties

The ability to systematically modify the structure of this compound allows for the fine-tuning of its chemical properties for specific applications. By strategically introducing different functional groups, it is possible to create a library of analogs with a range of reactivities, solubilities, and electronic properties.

Table 2: Hypothetical Modulation of this compound for Targeted Properties

Target PropertyModifying Substituent (R)Rationale
Increased Electrophilicity -NO₂ (on an aryl substituent)The strongly electron-withdrawing nitro group will significantly decrease the electron density at the carbonyl carbons, enhancing their reactivity towards nucleophiles.
Enhanced Solubility in Polar Solvents -OH, -COOHThe introduction of hydrophilic groups will increase the polarity of the molecule, leading to better solubility in solvents like water or ethanol.
Introduction of a "Click" Chemistry Handle -N₃ (azide)An azide (B81097) group can be introduced to participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, allowing for easy conjugation to other molecules.
Potential for Metal Coordination -SH (thiol), -NH₂ (amino)These nucleophilic groups can be introduced to serve as ligands for metal ions, opening up possibilities for the synthesis of coordination complexes with potential catalytic or biological activity.

This systematic approach to molecular design, guided by an understanding of structure-reactivity relationships, is a powerful tool in modern chemical research. It enables the development of novel compounds with precisely controlled properties, tailored for applications in areas such as materials science, catalysis, and medicinal chemistry. For example, the targeted synthesis of enzyme inhibitors often relies on such systematic modulation to achieve high potency and selectivity. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 4 Hexyne 2,3 Dione

The unique molecular architecture of 4-Hexyne-2,3-dione, featuring adjacent ketone functionalities and an internal alkyne, presents a rich landscape for future chemical exploration. Its combination of electrophilic and unsaturated sites makes it a prime candidate for innovative research in synthetic methodology, process chemistry, and computational modeling. Emerging research avenues are focused on leveraging this reactivity in novel and more efficient ways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hexyne-2,3-dione in a laboratory setting?

  • Methodological Answer : Synthesis of α,β-acetylenic diones like this compound typically involves oxidative coupling of terminal alkynes with diketones. For example, copper(I)-catalyzed Glaser-Hay coupling can be adapted for alkyne-dione systems. Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the compound. Structural validation should employ 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the alkyne and diketone functionalities .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : As a highly reactive diketone with an alkyne moiety, this compound requires storage in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or polymerization. Safety protocols include using explosion-proof refrigerators, grounding equipment to avoid static discharge, and wearing nitrile gloves and protective eyewear. Refer to analogous dione safety data sheets (e.g., 3,4-dihydro-2H-pyran) for hazard mitigation strategies, including fire suppression using dry chemical extinguishers .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify the alkyne C≡C stretch (~2100–2260 cm1^{-1}) and diketone C=O stretches (~1700–1750 cm1^{-1}).
  • NMR : 1H^1H-NMR detects protons adjacent to the diketone (δ 2.5–3.5 ppm), while 13C^{13}C-NMR confirms sp-hybridized carbons (δ 70–100 ppm for alkynes) and carbonyl carbons (δ 190–210 ppm).
  • X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL or OLEX2 to refine crystal structures, leveraging high-resolution data to resolve potential disorder in the alkyne-dione system .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, focusing on frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For example, the electron-deficient diketone may act as a dienophile in Diels-Alder reactions, while the alkyne could participate in cycloadditions. Validate computational results with experimental kinetics (e.g., monitoring reaction progress via HPLC) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar diones?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require systematic analysis:

  • Structural Analog Comparison : Compare this compound with indoline-2,3-dione derivatives, assessing substituent effects on activity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding factors .

Q. How can this compound be integrated into organocatalytic systems for asymmetric synthesis?

  • Methodological Answer : The diketone’s electrophilic carbonyl groups can activate substrates in enamine or iminium catalysis. For instance, in Michael additions, this compound may serve as a dual activator and chiral template. Optimize enantioselectivity by screening chiral amines (e.g., proline derivatives) as co-catalysts and analyzing ee values via chiral HPLC .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor degradation via TLC and LC-MS.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at standard storage conditions.
  • Hazard Analysis : Cross-reference decomposition products with safety databases (e.g., EC-NO. 203-810-4) to identify toxic byproducts .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Crystal Twinning : Mitigate using SHELXD for twin refinement or alternative space groups.
  • Disordered Alkyne Moieties : Apply restraints in SHELXL to model partial occupancy. Validate with Hirshfeld surface analysis in OLEX2 to ensure packing accuracy .

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